molecular formula C19H13NO6S2 B2992810 (Z)-2-hydroxy-4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 853904-17-3

(Z)-2-hydroxy-4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2992810
CAS No.: 853904-17-3
M. Wt: 415.43
InChI Key: YANZTHNNNORSGN-NVNXTCNLSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group (-COOH), a benzylidene group (a type of imine), and a thiazolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an image of the molecule, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzylidene-hydrazone analogues have been found to have cytotoxic activities, suggesting potential use as anticancer agents .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as an anticancer agent, future research might focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-13(17(23)24)14(21)9-12/h2-9,21H,1H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANZTHNNNORSGN-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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